TAK-981 (TAK-981), also known as [(1R,2S,4R)-4-[[5-[[4-((1R)-7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-yl)-5-methylthien-2-yl]carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate, is a selective inhibitor of the SUMOylation pathway. [] It functions by covalently binding to the small ubiquitin-like modifier (SUMO) protein, thereby preventing the transfer of SUMO from the SUMO-activating enzyme (SAE) to the SUMO-conjugating enzyme UBC9. [] This inhibition of SUMOylation disrupts various cellular processes, particularly those related to tumor cell survival and proliferation, and enhances immune responses against cancer. []
Subasumstat is classified as a SUMOylation inhibitor and is currently under investigation in clinical trials aimed at evaluating its safety and efficacy in treating advanced or metastatic solid tumors and hematologic malignancies . The compound has not yet received regulatory approval and remains in the experimental phase.
The synthesis of Subasumstat involves a multi-step chemical process. While specific proprietary methods may not be publicly disclosed, the general approach to synthesizing small molecule inhibitors typically includes:
The precise synthetic route for Subasumstat has not been detailed in the available literature but would follow standard practices for small molecule drug development.
Subasumstat functions primarily through its ability to inhibit the SUMOylation process by forming an adduct with SUMO proteins. This action prevents the transfer of SUMO from the SUMO activating enzyme to the SUMO conjugating enzyme UBC9. Consequently, this inhibition disrupts numerous downstream signaling pathways that are critical for tumor cell survival and proliferation .
In preclinical studies, Subasumstat has demonstrated synergistic effects when combined with other therapies such as rituximab in non-Hodgkin lymphoma models. This suggests that it may enhance the efficacy of existing treatments through dual mechanisms: direct inhibition of cancer cell survival pathways and modulation of immune responses .
The mechanism of action of Subasumstat involves several key processes:
Subasumstat possesses several notable physical and chemical properties:
These properties are critical for determining its formulation for clinical use.
Subasumstat shows promise in various scientific applications:
The Small Ubiquitin-like Modifier (SUMO) family comprises five paralogues (SUMO1–5) in humans, each with distinct structural properties and cellular functions. SUMO2 and SUMO3 share >97% sequence homology and are collectively termed SUMO2/3, while SUMO1 exhibits only ~50% similarity. SUMO4 and SUMO5 are less characterized, with SUMO4 expression enriched in immune tissues and SUMO5 implicated in poly-SUMO chain formation [6] [7]. Structurally, all SUMOs adopt a β-grasp fold resembling ubiquitin but possess unique N-terminal extensions that influence interaction specificity. Functionally:
Table 1: Human SUMO Protein Isoforms
Isoform | Sequence Homology | Key Functions | Expression Context |
---|---|---|---|
SUMO1 | ~50% vs. SUMO2/3 | Steady-state processes, nuclear localization | Ubiquitous |
SUMO2/3 | >97% mutual homology | Stress response, poly-SUMOylation | Stress-induced |
SUMO4 | ~87% vs. SUMO2 | Immune regulation, diabetes link | Kidney, spleen, lymph nodes |
SUMO5 | Novel paralog | PML body formation, enhances SUMO2/3 chains | Testis-specific |
SUMOylation is a dynamic, ATP-dependent enzymatic cascade involving four steps:
DeSUMOylation is mediated by SENPs, which hydrolyze SUMO-substrate bonds. SENP specificity varies: SENP1 prefers SUMO1, while SENP2/3 target SUMO2/3 [6] [7].
Table 2: Core Enzymes in the SUMOylation Pathway
Enzyme Class | Key Components | Function | Specificity Notes |
---|---|---|---|
E1 Activating Enzyme | SAE1/SAE2 heterodimer | SUMO adenylation and activation | Binds all SUMO paralogues |
E2 Conjugating Enzyme | Ubc9 | SUMO transfer to substrates | Sole E2; recognizes ψKxE/D motif |
E3 Ligases | PIAS1–4, RanBP2, ZNF451 | Enhance substrate specificity and efficiency | PIAS family: Major nuclear E3 ligases |
DeSUMOylases | SENP1–3, SENP5–7 | Cleave SUMO from substrates | SENP1: Prefers SUMO1; SENP2/3: Prefer SUMO2/3 |
Dysregulation of the SUMO pathway is a hallmark of numerous cancers. Key mechanisms include:
Table 3: Oncogenic Processes Driven by SUMOylation
Process | SUMO-Modified Targets | Cancer Link |
---|---|---|
Transcriptional Dysregulation | MYC, PML-RARα, HIF-1α | Sustains pro-growth gene expression; blocks differentiation |
DNA Repair Defects | BRCA1, RNF168, TDG | Genomic instability; PARP inhibitor resistance |
Cell Cycle Evasion | p27, MCL1, APC/C | Uncontrolled proliferation; mitotic defects |
Immune Evasion | PD-L1, STAT1 | Suppresses anti-tumor immunity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7